Introduction: The Strategic Value of a Functionalized Pyridinone
Introduction: The Strategic Value of a Functionalized Pyridinone
An In-depth Technical Guide to the Characterization of 4-iodo-6-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-iodo-6-methylpyridin-2(1H)-one, a key heterocyclic building block. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific principles and practical considerations that inform its synthesis, analysis, and application. This molecule's utility stems from the unique interplay of its pyridinone core, a versatile scaffold in medicinal chemistry, and the strategically placed iodine atom, a gateway for sophisticated molecular elaboration through cross-coupling reactions.
The pyridin-2(1H)-one moiety is a "privileged scaffold" found in numerous biologically active compounds, exhibiting properties ranging from anti-HIV and anticancer to phytotoxic activities.[1][2] Its ability to engage in hydrogen bonding via the amide functionality makes it an effective pharmacophore for interacting with biological targets. The introduction of a methyl group at the 6-position and an iodine atom at the 4-position creates a highly valuable and versatile intermediate. The C-I bond is particularly significant as it is amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling, thus enabling the rapid diversification of the core structure for structure-activity relationship (SAR) studies in drug discovery.
Synthesis and Mechanism
The most direct and common route to 4-iodo-6-methylpyridin-2(1H)-one is through the electrophilic iodination of its precursor, 4-hydroxy-6-methylpyridin-2(1H)-one. The "hydroxy" precursor exists in tautomeric equilibrium with its diketo form, but the enolic pyridinone form is the reactive species in this context.
Causality of Reagent Selection : The choice of an iodinating agent is critical. While molecular iodine (I₂) can be used, it often requires a base and can lead to side reactions. N-Iodosuccinimide (NIS) is frequently the reagent of choice. NIS is an electrophilic source of iodine ("I⁺") that is mild, easy to handle, and highly effective for the iodination of electron-rich aromatic and heteroaromatic rings. The succinimide byproduct is generally easy to remove during workup. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich pyridinone ring attacks the electrophilic iodine.
Reaction Workflow Diagram
Caption: High-level workflow for the synthesis of 4-iodo-6-methylpyridin-2(1H)-one.
Detailed Experimental Protocol: Synthesis
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Materials : 4-hydroxy-6-methylpyridin-2(1H)-one, N-Iodosuccinimide (NIS), Acetonitrile (MeCN), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Deionized water, Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.
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Procedure :
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To a solution of 4-hydroxy-6-methylpyridin-2(1H)-one (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
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Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
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Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining NIS/I₂), deionized water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
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Self-Validating System : The success of the synthesis is validated at each stage. TLC monitoring confirms the conversion of starting material to a new, typically less polar, product spot. The Na₂S₂O₃ wash is confirmed by the disappearance of the characteristic iodine color. Final purity is confirmed by the characterization techniques outlined below, particularly NMR and Mass Spectrometry, which will show the absence of starting material and byproducts.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The data presented here are based on typical values for this class of compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol [3] |
| Appearance | Off-white to yellow or brown solid |
| Melting Point | Typically in the range of 40-44 °C (literature value for a similar compound) |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, methanol; moderately soluble in ethyl acetate and dichloromethane; sparingly soluble in water. |
Spectroscopic Data
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The pyridinone ring protons have distinct chemical shifts due to the electronic effects of the substituents.
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¹H NMR (Proton NMR) :
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N-H Proton : A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the amide proton.
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Ring Protons (H-3, H-5) : Two singlets (or narrow doublets with a small long-range coupling) are expected in the aromatic region (6.0-8.0 ppm). The exact positions depend on the solvent. The absence of a proton at the 4-position and the presence of the methyl group at C-6 simplifies the spectrum compared to the unsubstituted parent.
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Methyl Protons (-CH₃) : A sharp singlet around 2.1-2.4 ppm.
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¹³C NMR (Carbon NMR) :
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Carbonyl Carbon (C-2) : The least shielded carbon, typically found at >160 ppm.
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Iodinated Carbon (C-4) : The C-I bond introduces a strong shielding effect, causing the C-4 signal to appear significantly upfield, often in the 90-100 ppm range. This is a key diagnostic peak.
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Ring Carbons (C-3, C-5, C-6) : These will appear in the aromatic region (100-150 ppm).
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Methyl Carbon (-CH₃) : A signal in the aliphatic region, typically around 18-22 ppm.
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Mass spectrometry confirms the molecular weight and elemental composition.
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Method : Electrospray Ionization (ESI) is a common method for this type of molecule.
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Expected Ions :
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Positive Mode [M+H]⁺ : Expected at m/z 236.9567 (calculated for C₆H₇INO⁺). High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million (ppm), validating the elemental formula.
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Negative Mode [M-H]⁻ : Expected at m/z 234.9422 (calculated for C₆H₅INO⁻).
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Fragmentation : While detailed fragmentation depends on the instrument conditions, a common loss would be the iodine atom or elements of the ring structure.
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Significance |
| N-H Stretch | 3200-3400 | Broad | Confirms the presence of the amide N-H group. |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, weak | Indicates C-H bonds on the pyridinone ring. |
| C-H Stretch (Aliphatic) | 2850-2960 | Sharp | From the methyl group. |
| C=O Stretch (Amide I) | 1640-1680 | Strong, sharp | Diagnostic for the pyridinone carbonyl group.[4] |
| C=C Stretch (Ring) | 1550-1620 | Medium to strong | Aromatic ring vibrations. |
| C-I Stretch | 500-600 | Weak to medium | Often difficult to assign definitively in the fingerprint region but confirms the presence of the carbon-iodine bond. |
Reactivity and Synthetic Applications
The primary synthetic utility of 4-iodo-6-methylpyridin-2(1H)-one lies in the reactivity of its carbon-iodine bond. This site serves as a handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions.
Expertise Insight : The C-I bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in oxidative addition to a low-valent metal catalyst (like Pd(0)), which is the first and often rate-determining step in many cross-coupling cycles. This high reactivity allows for milder reaction conditions compared to the corresponding bromo- or chloro-pyridines, which is advantageous when dealing with sensitive functional groups elsewhere in the molecule.
Application in Suzuki-Miyaura Cross-Coupling
Caption: Use of the title compound as a substrate in Suzuki-Miyaura cross-coupling.
This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl structures. The ability to install a diverse range of "R" groups from a common iodinated intermediate is a powerful strategy for library synthesis and lead optimization.
Safety and Handling
Proper handling is crucial due to the potential hazards associated with this class of compounds.
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Hazard Identification :
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Toxicity : May be toxic if swallowed and fatal in contact with skin.
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Irritation : Causes skin irritation and serious eye irritation.
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Respiratory : May cause respiratory irritation.
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Personal Protective Equipment (PPE) :
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Storage :
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Disposal :
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Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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References
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- Advanced ChemBlocks. (2026, March 2). 4-iodo-5-methylpyridin-2(1H)-one.
- ECHEMI. (n.d.). 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets.
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Reyes, H., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 10), o1534. Retrieved from [Link]
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Hernández-Ortega, S., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC. Retrieved from [Link]
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de Oliveira, H.C., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986. Retrieved from [Link]
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de Oliveira, H.C., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. PubMed. Retrieved from [Link]
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Le Van, T., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from [Link]
Sources
- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one [mdpi.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-iodo-5-methylpyridin-2(1H)-one 97% | CAS: 1227570-92-4 | AChemBlock [achemblock.com]
- 4. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
